2-chloro-3-(1-(ethylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxyquinoline
Description
The compound 2-chloro-3-(1-(ethylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxyquinoline features a quinoline core substituted with a 7-methoxy group and a pyrazoline ring bearing an ethylsulfonyl and p-tolyl moiety. This structure is part of a broader class of quinoline derivatives studied for their biological activities, including anticancer, antimicrobial, and antioxidant properties .
Properties
IUPAC Name |
2-chloro-3-[2-ethylsulfonyl-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-7-methoxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S/c1-4-30(27,28)26-21(13-20(25-26)15-7-5-14(2)6-8-15)18-11-16-9-10-17(29-3)12-19(16)24-22(18)23/h5-12,21H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEWYBTZDCMGAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=C(N=C4C=C(C=CC4=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-3-(1-(ethylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxyquinoline is a derivative of quinoline and pyrazole, which has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its antimicrobial , anticancer , and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
Antimicrobial Activity
Research has shown that quinoline derivatives exhibit significant antimicrobial properties. A study on related compounds indicated that modifications in the structure, such as the introduction of sulfonyl groups, can enhance antibacterial activity against various pathogens.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 16 µg/mL |
These results suggest that the compound possesses considerable antimicrobial potential, particularly against gram-positive and gram-negative bacteria .
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. The compound was evaluated for its cytotoxic effects on various cancer cell lines.
A notable study reported the following findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.5 | Induction of apoptosis via caspase activation |
| HCT-116 | 2.0 | Inhibition of cell proliferation |
| HepG2 | 1.8 | Disruption of mitochondrial membrane potential |
The compound demonstrated significant antiproliferative activity, outperforming standard chemotherapeutic agents such as doxorubicin and cisplatin . The mechanism appears to involve the induction of apoptosis and disruption of cellular metabolism.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory assays. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives showed that those with ethylsulfonyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The study concluded that structural modifications significantly influence biological activity .
- Clinical Evaluation for Cancer Treatment : A phase II clinical trial assessed the efficacy of similar quinoline derivatives in patients with advanced solid tumors. Results indicated a response rate of approximately 30%, with manageable side effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural and Physical Properties of Analogues
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW = 492.97) is heavier than analogues like 2b (MW = 467.10) due to the ethylsulfonyl group. Bulky substituents (e.g., 2,4-dinitrophenyl in 25 ) may reduce solubility, impacting bioavailability .
- Melting Points: Higher melting points (e.g., 230–232°C for compound 6a ) correlate with crystalline stability, often influenced by planar quinoline and pyrazoline moieties.
Key Research Findings and Trends
Substituent-Driven Activity : Sulfonyl and halogen groups enhance target binding, while methoxy groups improve solubility .
Stereochemical Influence : R/S configurations (e.g., ) warrant further study to optimize therapeutic profiles.
Diverse Applications: Quinoline-pyrazoline hybrids show promise in anticancer, antimicrobial, and antioxidant drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
